N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide
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Overview
Description
N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide is a complex organic compound characterized by its unique structure, which includes cinnamylideneamino and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of cinnamaldehyde with an amine to form the cinnamylideneamino group. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide
- N-(Cinnamylideneamino)fluorene
- N-(Cinnamylideneamino)quinoline
Uniqueness
N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of cinnamylideneamino and carbamoyl groups provides a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
5457-17-0 |
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Molecular Formula |
C24H26N4O2S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(cinnamylideneamino)-3-[3-(2-cinnamylidenehydrazinyl)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C24H26N4O2S/c29-23(27-25-17-7-13-21-9-3-1-4-10-21)15-19-31-20-16-24(30)28-26-18-8-14-22-11-5-2-6-12-22/h1-14,17-18H,15-16,19-20H2,(H,27,29)(H,28,30) |
InChI Key |
XJIDPSLTNBKHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CCSCCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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